ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15500710
InChI: InChI=1S/C25H30N2O6S/c1-4-32-25(31)21-17-11-8-12-19(17)34-23(21)27-20(28)14-33-24(30)18(13-15(2)3)26-22(29)16-9-6-5-7-10-16/h5-7,9-10,15,18H,4,8,11-14H2,1-3H3,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C25H30N2O6S
Molecular Weight: 486.6 g/mol

ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC15500710

Molecular Formula: C25H30N2O6S

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -

Specification

Molecular Formula C25H30N2O6S
Molecular Weight 486.6 g/mol
IUPAC Name ethyl 2-[[2-(2-benzamido-4-methylpentanoyl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C25H30N2O6S/c1-4-32-25(31)21-17-11-8-12-19(17)34-23(21)27-20(28)14-33-24(30)18(13-15(2)3)26-22(29)16-9-6-5-7-10-16/h5-7,9-10,15,18H,4,8,11-14H2,1-3H3,(H,26,29)(H,27,28)
Standard InChI Key HITDLQFUZNKDRU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C(CC(C)C)NC(=O)C3=CC=CC=C3

Introduction

Ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements of amino acids, cyclic thiophenes, and various functional groups, making it an interesting subject for synthesis and biological activity studies.

Structural Features

The molecular structure of ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate includes several key components:

Synthesis

The synthesis of ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves several key steps:

  • Starting Materials: The synthesis begins with appropriate thiophene derivatives and amino acid precursors.

  • Reaction Conditions: Careful control of temperature and pH is crucial to ensure high yields and purity of the final product.

  • Analytical Techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor reaction progress and confirm product identity.

Potential Applications

This compound has potential applications in the pharmaceutical industry, particularly in the development of new therapeutic agents. Its unique structure suggests it could interact with biological targets in ways that are beneficial for treating various health conditions. Similar compounds have shown stability under physiological conditions, which is advantageous for drug formulation.

Data Tables

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator